Antibacterial agent 128

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

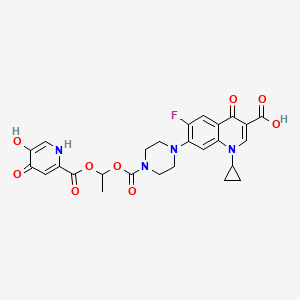

Molecular Formula |

C26H25FN4O9 |

|---|---|

Molecular Weight |

556.5 g/mol |

IUPAC Name |

1-cyclopropyl-6-fluoro-7-[4-[1-(5-hydroxy-4-oxo-1H-pyridine-2-carbonyl)oxyethoxycarbonyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C26H25FN4O9/c1-13(39-25(37)18-9-21(32)22(33)11-28-18)40-26(38)30-6-4-29(5-7-30)20-10-19-15(8-17(20)27)23(34)16(24(35)36)12-31(19)14-2-3-14/h8-14,33H,2-7H2,1H3,(H,28,32)(H,35,36) |

InChI Key |

LQBHODBABGFQOF-UHFFFAOYSA-N |

Canonical SMILES |

CC(OC(=O)C1=CC(=O)C(=CN1)O)OC(=O)N2CCN(CC2)C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling "Antibacterial Agent 128": A Technical Guide to Two Novel Antimicrobial Strategies

For Immediate Release

This technical guide provides an in-depth analysis of the synthesis, discovery, and mechanism of action of two distinct compounds that have been referred to as "Antibacterial agent 128." The ambiguity of this nomenclature has led to the concurrent investigation of a synthetic siderophore-ciprofloxacin conjugate and a recombinant ectolysin, P128. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the underlying scientific principles.

Section 1: Siderophore-Ciprofloxacin Conjugate "2d" (this compound)

Discovery and Rationale:

The emergence of multidrug-resistant bacteria, particularly Gram-negative pathogens like Pseudomonas aeruginosa, has necessitated innovative approaches to antibiotic delivery. One such strategy, often termed the "Trojan horse" approach, involves hijacking the bacterial iron uptake system. Bacteria secrete high-affinity iron chelators called siderophores to acquire essential iron from their environment. By covalently linking an antibiotic to a siderophore analog, the drug can be actively transported into the bacterial cell, bypassing traditional resistance mechanisms such as membrane impermeability and efflux pumps.

The discovery of the siderophore-ciprofloxacin conjugate, referred to as compound "2d" in the primary literature and marketed as "this compound," stems from this rationale.[1][2] This particular conjugate features a hydroxypyridinone moiety, a siderophore analog recognized by various bacterial species, linked to the antibiotic ciprofloxacin via a cleavable linker.[1][2] The design principle is that once inside the bacterium, the linker is cleaved, releasing the active ciprofloxacin to exert its DNA gyrase-inhibiting effects.

Quantitative Data: In Vitro Antibacterial Activity

The efficacy of the siderophore-ciprofloxacin conjugate "2d" has been evaluated against a panel of clinically relevant bacteria. The Minimum Inhibitory Concentration (MIC) is a key measure of antibacterial potency, representing the lowest concentration of a drug that prevents visible growth of a bacterium.

| Bacterial Species | Strain(s) | MIC Range (µg/mL) |

| Pseudomonas aeruginosa | Various strains | 0.25 - 64 |

| Burkholderia pseudomallei | Various strains | 1 - 32 |

| Burkholderia thailandensis | Various strains | 4 - 128 |

| P. aeruginosa | Ciprofloxacin-resistant strain AM85 | Active |

Table 1: Minimum Inhibitory Concentration (MIC) values of siderophore-ciprofloxacin conjugate "2d" against various bacterial strains.[1][2]

Experimental Protocols

Synthesis of Siderophore-Ciprofloxacin Conjugate "2d":

The synthesis of compound "2d" is a multi-step process involving the preparation of the siderophore analog, the ciprofloxacin derivative, and the cleavable linker, followed by their conjugation. The following is a generalized protocol based on similar reported syntheses. For a detailed, step-by-step procedure, consulting the primary literature is recommended.

-

Synthesis of the Hydroxypyridinone Siderophore Analog: This typically involves the protection of functional groups on a starting pyridinone ring, followed by the introduction of a linker attachment point through a series of organic reactions.

-

Modification of Ciprofloxacin: The secondary amine on the piperazine ring of ciprofloxacin is the typical site for linker attachment. This may require the use of protecting groups on other reactive sites of the ciprofloxacin molecule.

-

Synthesis of the Cleavable Linker: A variety of cleavable linkers can be employed, such as ester or disulfide bonds, which are designed to be labile under the reducing or enzymatic conditions within the bacterial cytoplasm.

-

Conjugation: The siderophore analog, cleavable linker, and modified ciprofloxacin are coupled using standard peptide coupling reagents or other suitable condensation reactions.

-

Purification and Characterization: The final conjugate is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). The structure and purity are confirmed by analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Determination of Minimum Inhibitory Concentration (MIC):

The MIC values are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in appropriate broth media. The turbidity of the culture is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. The inoculum is then further diluted to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

-

Preparation of Microtiter Plates: The antibacterial agent is serially diluted in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the antibacterial agent that completely inhibits visible bacterial growth.

Visualization of the "Trojan Horse" Mechanism

Caption: The "Trojan Horse" mechanism of the siderophore-ciprofloxacin conjugate.

Section 2: Ectolysin P128

Discovery and Rationale:

A distinct and equally compelling candidate for "this compound" is the ectolysin P128, a bacteriophage-derived enzyme. Phages, or bacteriophages, are viruses that infect and kill bacteria. During their lytic cycle, they produce enzymes called lysins that degrade the bacterial cell wall from within to release new phage particles. Ectolysins are a class of lysins that can degrade the cell wall from the outside.

P128 is a chimeric recombinant protein, meaning it is engineered from components of different sources. It combines the cell wall-degrading enzymatic domain of a bacteriophage with a cell wall-targeting domain from another protein, lysostaphin, which specifically recognizes the cell wall of Staphylococcus aureus.[3] This design confers high specificity and potent bactericidal activity against S. aureus, including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains.[4]

Quantitative Data: In Vivo Efficacy

The efficacy of P128 has been demonstrated in animal models of S. aureus infection. The following table summarizes survival data from a rat model of MRSA bacteremia.

| Treatment Group | Dose | Survival Rate (%) |

| Saline (Control) | N/A | <10 |

| P128 | 0.25 mg/kg | ~10 |

| P128 | 0.5 mg/kg | 54 |

| P128 | 2.5 mg/kg | 100 |

Table 2: Survival rates of rats with MRSA bacteremia following treatment with P128.[3]

Experimental Protocols

"Synthesis" of P128 (Recombinant Protein Expression and Purification):

As P128 is a protein, its "synthesis" involves recombinant expression in a host organism, typically E. coli, followed by purification.

-

Gene Cloning and Expression Vector: The chimeric gene encoding P128 is synthesized and cloned into a suitable expression vector, often containing a tag (e.g., a polyhistidine-tag) to facilitate purification.

-

Transformation and Culture: The expression vector is transformed into a suitable E. coli expression strain. A starter culture is grown and then used to inoculate a larger volume of culture medium.

-

Induction of Protein Expression: When the cell culture reaches a specific density, a chemical inducer (e.g., IPTG) is added to initiate the expression of the P128 protein.

-

Cell Lysis: After a period of incubation to allow for protein expression, the bacterial cells are harvested by centrifugation and then lysed using methods such as sonication or high-pressure homogenization to release the intracellular contents, including P128.

-

Purification: The P128 protein is purified from the cell lysate. If a His-tag is used, affinity chromatography on a nickel-NTA resin is a common first step. Further purification steps, such as ion-exchange and size-exclusion chromatography, may be employed to achieve high purity.

-

Quality Control: The purity of the final P128 protein is assessed by SDS-PAGE, and its concentration is determined using a protein assay. The biological activity is confirmed through in vitro bactericidal assays.

In Vivo Efficacy Study (Rat Bacteremia Model):

-

Animal Model: Healthy rats are used for the study.

-

Induction of Infection: Rats are challenged with a lethal dose of a clinical isolate of MRSA administered intravenously.

-

Treatment: At a specified time post-infection, different doses of P128 are administered intravenously. A control group receives a saline solution.

-

Monitoring: The animals are monitored for a set period (e.g., 14 days), and survival rates are recorded.

-

Bacterial Load Assessment: In some cohorts, animals are euthanized at specific time points, and organs (e.g., kidneys) are harvested to determine the bacterial load.

Visualization of P128 Mechanism of Action

Caption: Mechanism of action of the ectolysin P128 against Staphylococcus aureus.

Conclusion

The term "this compound" encompasses two distinct and innovative approaches to combatting bacterial infections. The siderophore-ciprofloxacin conjugate represents a clever chemical strategy to overcome resistance in Gram-negative bacteria by exploiting their own nutrient uptake systems. In contrast, the ectolysin P128 is a biological agent that offers highly specific and rapid killing of the Gram-positive pathogen S. aureus. Both approaches hold significant promise in the ongoing fight against antimicrobial resistance. This guide provides a foundational understanding of these two agents for the scientific community, encouraging further research and development in these critical areas.

References

- 1. Synthesis and study of new siderophore analog-ciprofloxacin conjugates with antibiotic activities against Pseudomonas aeruginosa and Burkholderia spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Efficacy of Novel Antistaphylococcal Ectolysin P128 in a Rat Model of Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gangagenbiotechnologies.com [gangagenbiotechnologies.com]

An In-depth Technical Guide to the Spectrum of Activity of Antibacterial Agent 128

This technical guide provides a comprehensive overview of the in-vitro antibacterial spectrum of activity for the novel investigational compound, Agent 128. The document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and mechanistic insights.

Introduction

Antibacterial Agent 128 is a synthetic small molecule currently under investigation for its potential as a broad-spectrum antimicrobial. This guide summarizes its activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a common fungal pathogen. The data presented herein is derived from standardized in-vitro susceptibility testing.

Spectrum of Activity

The antimicrobial activity of Agent 128 was evaluated by determining its Minimum Inhibitory Concentration (MIC) against a variety of microorganisms. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2][3][4] The results are summarized in the table below.

Table 1: Minimum Inhibitory Concentration (MIC) of Agent 128 Against Various Microorganisms

| Microorganism | Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Gram-positive | 2 |

| Staphylococcus aureus (MRSA) | ATCC 43300 | Gram-positive | 4 |

| Enterococcus faecalis | ATCC 29212 | Gram-positive | 8 |

| Streptococcus pneumoniae | ATCC 49619 | Gram-positive | 1 |

| Escherichia coli | ATCC 25922 | Gram-negative | 16 |

| Klebsiella pneumoniae | ATCC 700603 | Gram-negative | 32 |

| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | 64 |

| Acinetobacter baumannii | ATCC 19606 | Gram-negative | 64 |

| Candida albicans | ATCC 90028 | N/A (Fungus) | >128 |

The data indicates that Agent 128 exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its activity against Gram-negative bacteria is moderate, with higher MIC values observed for Pseudomonas aeruginosa and Acinetobacter baumannii. Agent 128 demonstrated no significant activity against the fungal pathogen Candida albicans at the concentrations tested.

Proposed Mechanism of Action

Agent 128 is hypothesized to exert its antibacterial effect by inhibiting bacterial protein synthesis. Specifically, it is believed to bind to the 50S ribosomal subunit, thereby preventing the formation of the 70S initiation complex. This action halts the translation of messenger RNA (mRNA) into proteins, leading to a bacteriostatic effect. At higher concentrations, it may exhibit bactericidal properties. Antibiotics that inhibit protein synthesis are generally bacteriostatic, though some can be bactericidal.[5]

Caption: Proposed mechanism of action for Agent 128.

Experimental Protocols

The following protocols were used to determine the spectrum of activity of Agent 128.

The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum:

-

Bacterial strains were cultured on appropriate agar plates (e.g., Mueller-Hinton agar) for 18-24 hours at 37°C.

-

Several colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

The suspension was further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Agent 128 Dilutions:

-

A stock solution of Agent 128 was prepared in a suitable solvent (e.g., dimethyl sulfoxide).

-

Serial two-fold dilutions of Agent 128 were prepared in CAMHB in 96-well microtiter plates. The final concentrations typically ranged from 0.06 to 128 µg/mL.

-

-

Inoculation and Incubation:

-

Each well of the microtiter plate containing the serially diluted Agent 128 was inoculated with the prepared bacterial suspension.

-

Positive (no antibiotic) and negative (no bacteria) control wells were included.

-

The plates were incubated at 37°C for 18-24 hours under ambient air conditions.

-

-

Determination of MIC:

-

Following incubation, the MIC was determined as the lowest concentration of Agent 128 that completely inhibited visible growth of the organism.

-

Caption: Experimental workflow for MIC determination.

Conclusion

This compound demonstrates promising in-vitro activity, particularly against Gram-positive pathogens. Its moderate activity against Gram-negative organisms suggests that further structural modifications may be necessary to enhance its spectrum. The proposed mechanism of action, inhibition of protein synthesis, is a well-established target for antibacterial agents. Further studies are warranted to explore the in-vivo efficacy, safety profile, and potential for resistance development of Agent 128.

References

- 1. idstewardship.com [idstewardship.com]

- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bmglabtech.com [bmglabtech.com]

- 5. Antibiotic - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Delafloxacin: A Novel Anionic Fluoroquinolone Active Against Ciprofloxacin-Resistant Strains

Disclaimer: Initial searches for "Antibacterial agent 128" did not yield any publicly available information for a specific compound with this designation. Therefore, this guide focuses on Delafloxacin, a well-documented, novel antibacterial agent with proven efficacy against ciprofloxacin-resistant strains, to serve as a comprehensive example fulfilling the user's request for a technical whitepaper.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The rise of antibiotic resistance, particularly to widely used fluoroquinolones like ciprofloxacin, poses a significant threat to global health. Delafloxacin is a novel, fourth-generation anionic fluoroquinolone approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP).[1] Its unique chemical structure confers a broad spectrum of activity, including against Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and many ciprofloxacin-resistant Gram-negative bacteria. This document provides a detailed technical overview of Delafloxacin, focusing on its mechanism of action, in-vitro activity against ciprofloxacin-resistant strains, and the experimental protocols used in its evaluation.

Mechanism of Action

Delafloxacin, like other fluoroquinolones, functions by inhibiting bacterial DNA replication. However, it exhibits a more balanced and potent dual-targeting of two essential type II topoisomerase enzymes: DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits).[2][3] These enzymes are critical for managing DNA topology during replication, transcription, and repair.

-

DNA Gyrase: Primarily responsible for introducing negative supercoils into the bacterial DNA, which is essential for the initiation of replication.

-

Topoisomerase IV: Primarily involved in the decatenation (separation) of daughter chromosomes following replication.

The antibacterial action of fluoroquinolones involves the formation of a stable ternary complex with the enzyme and the cleaved DNA. This complex physically obstructs the movement of the replication fork, leading to a halt in DNA synthesis and ultimately, cell death.[4] Unlike many older fluoroquinolones which show preferential targeting (gyrase in Gram-negatives, topoisomerase IV in Gram-positives), Delafloxacin demonstrates a more equipotent inhibition of both enzymes in a wider range of bacteria.[5] This balanced activity may contribute to its enhanced potency and a potentially lower propensity for the development of resistance, as mutations in both target enzymes would be required for a significant increase in the minimum inhibitory concentration (MIC).

A key feature of Delafloxacin is its anionic nature, which results in increased accumulation within bacteria under acidic conditions, an environment often found at sites of infection. This leads to enhanced bactericidal activity at a lower pH.

Signaling Pathway for Fluoroquinolone Action

References

- 1. Delafloxacin for the Treatment of Acute Bacterial Skin and Skin Structure Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. academic.oup.com [academic.oup.com]

The Cutting Edge of Defense: An In-depth Technical Guide to Novel Antibacterial Compounds

Introduction

The rise of antimicrobial resistance (AMR) represents a critical global health threat, necessitating the urgent discovery and development of new antibacterial agents. Traditional antibiotics are losing their efficacy, leading to a post-antibiotic era where common infections could once again become life-threatening. This guide provides a technical overview of promising novel antibacterial compounds, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used to evaluate them. It is intended for researchers, scientists, and drug development professionals engaged in the fight against antibiotic-resistant bacteria.

Novel Antibacterial Compounds: A New Arsenal

Recent research has unveiled several new classes of antibiotics with unique mechanisms of action, offering hope in overcoming existing resistance.

Lariocidin: A Ribosome-Targeting Lasso Peptide

Lariocidin is a recently discovered lasso peptide produced by Paenibacillus sp. that demonstrates broad-spectrum activity against multidrug-resistant (MDR) bacteria.[1] Its unique knotted structure confers high stability.

Mechanism of Action: Lariocidin inhibits bacterial protein synthesis by binding to a novel site on the small ribosomal subunit (16S rRNA) and interfering with the translocation of tRNA, a mechanism distinct from existing ribosome-targeting antibiotics.[1][2] This unique binding site makes it less susceptible to common resistance mechanisms.[2]

Cresomycin: A Synthetic Ribosome-Binding Antibiotic

Cresomycin is a synthetic antibiotic designed to overcome resistance to lincosamide antibiotics. It exhibits potent activity against a wide range of drug-resistant Gram-positive and Gram-negative bacteria.[3][4]

Mechanism of Action: Cresomycin binds to the bacterial ribosome with high affinity, overcoming resistance mechanisms such as ribosomal RNA methyltransferase activity.[3] Its pre-organized rigid structure allows for a stronger and more stable interaction with the ribosomal target.

Novltex and Teixobactin Derivatives: Lipid II Inhibitors

Novltex is a new class of synthetic antibiotics inspired by teixobactin and clovibactin.[5] Teixobactin, a natural product, and its derivatives are also potent inhibitors of bacterial cell wall synthesis. These compounds are particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

Mechanism of Action: Novltex and teixobactin derivatives target Lipid II, an essential precursor for peptidoglycan synthesis.[6] By binding to Lipid II, they prevent its incorporation into the growing cell wall, leading to cell lysis.[6] This target is highly conserved and less prone to mutation, suggesting a lower likelihood of resistance development.

Quantitative Data on Novel Antibacterial Compounds

The following tables summarize the in vitro and in vivo efficacy of selected novel antibacterial compounds.

Table 1: Minimum Inhibitory Concentrations (MIC) of Novel Antibacterial Compounds

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

| Lariocidin | Bacillus subtilis | 1.0 | [7] |

| Efflux-impaired E. coli | 2-4 | [7] | |

| Mycobacterium smegmatis | 1-2 | [7] | |

| MDR Acinetobacter baumannii | 8 | [8] | |

| Teixobactin Derivative 4 | MRSA | 2-4 | [9] |

| VRE | 4 | [9] | |

| Teixobactin Derivative 5 | MRSA | 2-4 | [9] |

| VRE | 2-16 | [9] | |

| Novltex Analogue 12 | MRSA | 0.12-0.5 | [10] |

| Enterococcus faecium | 0.12-0.5 | [10] |

Table 2: Cytotoxicity of Novel Antibacterial Compounds

| Compound/Derivative | Cell Line | CC50 (µg/mL) | Reference |

| Lariocidin | Human cells | Non-toxic | [1] |

| Teixobactin Derivative 35 | Red Blood Cells | >64 (non-hemolytic) | [11] |

| Peripheral Blood Mononuclear Cells | >64 (non-cytotoxic) | [11] |

Table 3: In Vivo Efficacy of Novel Antibacterial Compounds

| Compound | Animal Model | Infection Model | Dosing Regimen | Outcome | Reference |

| Lariocidin | Mouse | Acinetobacter baumannii infection | 50 mg/kg (four doses) | Significant reduction in bacterial counts in blood, spleen, and thigh | [7] |

| Cresomycin | Mouse | MRSA infection | Four injections over 24 hours | Not specified, but effective | [12] |

| Leu10–teixobactin series | Mouse | MRSA infection | Intravenous dosing | Efficacious | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of novel antibacterial compounds.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[14]

Materials:

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Stock solution of the test compound

-

Positive control antibiotic

-

Sterile diluent (e.g., water or DMSO)

Procedure:

-

Preparation of Antibiotic Dilutions: a. Prepare a 2-fold serial dilution of the test compound in MHB in the 96-well plate. The final volume in each well should be 100 µL. b. The concentration range should be chosen to encompass the expected MIC value. c. Include a growth control well (MHB with inoculum, no compound) and a sterility control well (MHB only).

-

Preparation of Inoculum: a. From a fresh agar plate (18-24 hours old), select several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute the standardized inoculum 1:150 in MHB to achieve a final concentration of approximately 1 x 10^6 CFU/mL.

-

Inoculation: a. Within 15 minutes of standardization, add 100 µL of the diluted inoculum to each well of the microtiter plate, except for the sterility control well. This will result in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: a. Incubate the plate at 37°C for 18-24 hours in ambient air.

-

Interpretation: a. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Cytotoxicity Assay: MTT Method

This protocol is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[11][15]

Materials:

-

Mammalian cell line (e.g., Vero, HeLa)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

Sterile 96-well flat-bottomed plates

-

Test compound

Procedure:

-

Cell Seeding: a. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Compound Treatment: a. Prepare serial dilutions of the test compound in complete medium. b. Remove the medium from the wells and add 100 µL of the compound dilutions. c. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a cell-free blank.

-

Incubation: a. Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition and Incubation: a. Add 10 µL of the MTT solution to each well. b. Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Solubilization and Measurement: a. Add 100 µL of the solubilization solution to each well. b. Mix gently on an orbital shaker to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: a. Calculate the percentage of cell viability for each concentration compared to the vehicle control. b. The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy: Mouse Sepsis Model

This is a generalized protocol for a murine sepsis model to evaluate the in vivo efficacy of an antibacterial compound.[3]

Materials:

-

Specific pathogen-free mice (e.g., BALB/c or C57BL/6)

-

Bacterial strain of interest

-

Appropriate growth medium (e.g., Tryptic Soy Broth)

-

Sterile saline

-

Test compound formulated for in vivo administration (e.g., in saline or a suitable vehicle)

-

Vehicle control

Procedure:

-

Inoculum Preparation: a. Grow the bacterial strain to the mid-logarithmic phase in the appropriate broth. b. Wash the bacterial cells with sterile saline and resuspend them to the desired concentration (e.g., 1 x 10^7 CFU/mL). The exact inoculum size should be determined in preliminary studies to establish a lethal or sublethal infection model.

-

Infection: a. Inject the bacterial suspension intraperitoneally (IP) into the mice (typically 0.1-0.2 mL per mouse).

-

Treatment: a. At a predetermined time post-infection (e.g., 1-2 hours), administer the test compound via the desired route (e.g., intravenous, intraperitoneal, or oral). b. A control group should receive the vehicle alone. c. The dosing regimen (dose and frequency) should be based on pharmacokinetic and pharmacodynamic studies.

-

Monitoring: a. Monitor the mice for signs of illness (e.g., lethargy, ruffled fur, hunched posture) and survival for a specified period (e.g., 7-14 days).

-

Endpoint Analysis: a. Survival: Record the number of surviving mice in each group over time. b. Bacterial Load: At specific time points, euthanize a subset of mice and collect blood and organs (e.g., spleen, liver, kidneys). Homogenize the organs and perform serial dilutions and plate counts to determine the bacterial burden (CFU/gram of tissue or mL of blood).

-

Data Analysis: a. Compare the survival curves of the treated and control groups using statistical methods such as the log-rank test. b. Compare the bacterial loads in the blood and organs between the treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizing Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the mechanisms of action of the discussed novel antibacterial compounds.

Caption: Inhibition of bacterial protein synthesis by ribosome-targeting antibiotics.

Caption: Inhibition of peptidoglycan synthesis by Lipid II-targeting antibiotics.

Conclusion

The novel antibacterial compounds discussed in this guide represent significant advancements in the fight against antimicrobial resistance. Their unique mechanisms of action provide a basis for overcoming existing resistance pathways. The provided experimental protocols offer a standardized framework for the evaluation of new and existing antimicrobial agents. Continued research and development in this area are critical to ensure a sustainable pipeline of effective treatments for bacterial infections in the years to come. The integration of innovative drug discovery platforms, such as those driven by artificial intelligence, will be instrumental in accelerating the identification and optimization of the next generation of antibiotics.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Bacterium -in vivo model -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 3. imquestbio.com [imquestbio.com]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. Therapeutic compounds targeting Lipid II for antibacterial purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design. | Semantic Scholar [semanticscholar.org]

- 7. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibiotic-induced accumulation of lipid II synergizes with antimicrobial fatty acids to eradicate bacterial populations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biologydiscussion.com [biologydiscussion.com]

- 10. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. microbenotes.com [microbenotes.com]

- 13. researchgate.net [researchgate.net]

- 14. Minimum inhibitory concentration (MIC). [bio-protocol.org]

- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

Siderophore-Antibiotic Conjugates: A Technical Guide to Harnessing Bacterial Iron Uptake for Novel Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. The ability of these pathogens to evade conventional antibiotics necessitates innovative therapeutic strategies. One of the most promising approaches is the development of siderophore-antibiotic conjugates, a "Trojan horse" strategy that exploits the essential iron acquisition systems of bacteria to deliver potent antimicrobial agents.[1][2] This technical guide provides an in-depth overview of the core principles, experimental methodologies, and key data in the field of siderophore-antibiotic conjugate research.

Siderophores are small molecules with a high affinity for ferric iron (Fe³⁺) that are secreted by bacteria to scavenge this essential nutrient from their environment.[1][3] The bacterial cell then recognizes and actively transports the iron-laden siderophore across its outer membrane through specific receptors.[1][4] By chemically linking an antibiotic to a siderophore, the resulting conjugate can hijack this transport system, gaining entry into the bacterial cell and bypassing common resistance mechanisms such as reduced membrane permeability and efflux pumps.[5][6] The success of this strategy is exemplified by the FDA-approved drug cefiderocol, a cephalosporin conjugated to a synthetic siderophore, which has demonstrated potent activity against a range of carbapenem-resistant Gram-negative bacteria.[1][7][8]

This guide will delve into the mechanism of action of these conjugates, provide a comparative analysis of their in vitro efficacy, detail essential experimental protocols for their synthesis and evaluation, and visualize the intricate biological pathways and experimental workflows involved.

Mechanism of Action: The "Trojan Horse" Strategy

The efficacy of siderophore-antibiotic conjugates hinges on their ability to mimic natural siderophores, thereby deceiving bacterial iron uptake machinery. This process can be broken down into several key steps:

-

Chelation: The siderophore moiety of the conjugate binds to ferric iron in the extracellular environment. Cefiderocol, for instance, possesses a chlorocatechol group that chelates iron.[9][10]

-

Recognition and Transport: The iron-conjugate complex is recognized by specific siderophore receptors on the outer membrane of Gram-negative bacteria.[11][12] This recognition triggers active transport into the periplasmic space, a process energized by the TonB-ExbB-ExbD complex.[4][13] This active transport mechanism allows the conjugate to achieve higher concentrations in the periplasm than would be possible through passive diffusion alone.[5][14]

-

Drug Release and Target Engagement: Once in the periplasm, the antibiotic payload is released from the siderophore. For some conjugates, this release is facilitated by enzymatic cleavage of a linker.[1] In the case of cefiderocol, after dissociating from iron in the periplasmic space, the cephalosporin core binds to penicillin-binding proteins (PBPs), inhibiting peptidoglycan synthesis and leading to bacterial cell death.[5][11]

This "Trojan horse" approach is particularly effective against Gram-negative bacteria, whose outer membrane acts as a significant barrier to many antibiotics.[1]

In Vitro Efficacy of Siderophore-Antibiotic Conjugates

The potency of siderophore-antibiotic conjugates is typically evaluated by determining their minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria, including the notorious ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). Below are tables summarizing the in vitro activity of cefiderocol and other notable siderophore-antibiotic conjugates.

Table 1: In Vitro Activity of Cefiderocol against Gram-Negative Pathogens [3][13]

| Organism | Meropenem-Nonsusceptible Isolates (%) Susceptible to Cefiderocol | Carbapenemase-Producing Enterobacterales (%) Susceptible to Cefiderocol |

| Enterobacterales | 96.7 | - MBL-producing: 91.5- KPC-producing: 98.4- OXA-48 group-producing: 97.3 |

| P. aeruginosa | 99.8 | - MBL-producing: 100 |

| A. baumannii | 94.2 | - MBL-producing: 60.0- OXA-23 group-producing: 95.6- OXA-24 group-producing: 89.5 |

| S. maltophilia | 98.6 | N/A |

Data compiled from multinational surveillance studies (SIDERO-WT, 2014-2019). Susceptibility breakpoints are based on CLSI guidelines.[13]

Table 2: In Vitro Activity of Selected Developmental Siderophore-Antibiotic Conjugates [11][15][16]

| Conjugate | Antibiotic Class | Target Organism(s) | Reported MIC Range (µg/mL or µM) |

| MECAM-Ampicillin (27) | β-lactam | E. coli, MRSA | 8- to 16-fold more potent than free ampicillin |

| Pyoverdine-Ampicillin (13) | β-lactam | P. aeruginosa PA01 | 0.39 µM |

| Fimsbactin-Daptomycin (26) | Lipopeptide | A. baumannii ATCC 17961 | 0.4 µM |

| Desferrioxamine B-Ciprofloxacin | Quinolone | Gram-positive bacteria | MICs in the low µM range |

Experimental Protocols

Synthesis and Purification of Siderophore-Antibiotic Conjugates

The synthesis of siderophore-antibiotic conjugates is a multistep process that requires careful chemical strategy to link the siderophore and antibiotic moieties, often via a linker, without compromising the activity of either component.

General Synthesis Workflow:

-

Functionalization of Siderophore and Antibiotic: Introduce reactive functional groups onto the siderophore and antibiotic molecules to enable their conjugation. This may involve protecting and deprotecting certain chemical groups to ensure specific reactions.

-

Linker Attachment: If a linker is used, it is typically attached to either the siderophore or the antibiotic in a separate step. Linkers can be designed to be stable or cleavable within the bacterial cell.[17]

-

Conjugation: The functionalized siderophore (or siderophore-linker) and antibiotic (or antibiotic-linker) are reacted together to form the final conjugate. Common conjugation chemistries include amide bond formation and click chemistry.[16][17]

-

Purification: The crude conjugate is purified to remove unreacted starting materials, byproducts, and other impurities.

Purification Methodologies:

-

High-Performance Liquid Chromatography (HPLC): A widely used technique for the purification of small molecules based on their polarity. Reversed-phase HPLC is commonly employed for siderophore-antibiotic conjugates.[1]

-

Immobilized Metal Affinity Chromatography (IMAC): This technique is particularly useful for purifying siderophores and their conjugates based on their metal-chelating properties.[10][18]

-

Solid-Phase Extraction (SPE): Techniques using materials like titanium dioxide nanoparticles have shown promise for the selective extraction and purification of siderophores from complex mixtures.[2][19]

Antimicrobial Susceptibility Testing (AST)

Determining the MIC of siderophore-antibiotic conjugates requires specific considerations to ensure accurate and reproducible results, as their activity is dependent on the iron concentration in the growth medium.

CLSI and EUCAST Guidelines for Cefiderocol MIC Testing: [9][13][20][21]

-

Medium: Broth microdilution testing must be performed using iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB). Standard Mueller-Hinton broth contains variable amounts of iron that can interfere with the activity of the conjugate.

-

Preparation of ID-CAMHB:

-

Prepare cation-adjusted Mueller-Hinton broth (CAMHB) according to the manufacturer's instructions.

-

Treat the broth with a chelating resin (e.g., Chelex-100) to remove iron and other cations.

-

Filter the broth to remove the resin.

-

Supplement the iron-depleted broth with specific concentrations of calcium (Ca²⁺), magnesium (Mg²⁺), and zinc (Zn²⁺) to support bacterial growth and the activity of metallo-β-lactamases.[9]

-

-

Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland).

-

Incubation: Incubate the microdilution plates at 35°C ± 2°C for 16-20 hours.

-

Endpoint Reading: The MIC is the lowest concentration of the conjugate that completely inhibits visible bacterial growth. Trailing endpoints, where reduced growth is observed over a range of concentrations, should be read at the well with approximately 80% growth inhibition.

Disk Diffusion Testing:

For disk diffusion, standard Mueller-Hinton agar is used. The zone of inhibition around the disk is measured, and the results are interpreted based on established breakpoints.

Visualizing Key Pathways and Workflows

To better understand the complex processes involved in siderophore-antibiotic conjugate research, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

Conclusion and Future Directions

Siderophore-antibiotic conjugates represent a clinically validated and highly promising strategy to combat multidrug-resistant bacteria, particularly Gram-negative pathogens. By co-opting bacterial iron uptake systems, these agents can effectively deliver antibiotics to their intracellular or periplasmic targets, overcoming permeability barriers and circumventing some resistance mechanisms. The successful development and approval of cefiderocol have paved the way for a new generation of "Trojan horse" antibiotics.

Future research in this area will likely focus on several key aspects:

-

Expanding the Arsenal: Conjugating a wider variety of antibiotic classes to different siderophores to target a broader spectrum of bacteria and resistance mechanisms.

-

Optimizing Linker Chemistry: Designing linkers that ensure stability in the extracellular environment but allow for efficient and specific release of the antibiotic at the target site.

-

Overcoming Resistance: Investigating and addressing potential mechanisms of resistance to siderophore-antibiotic conjugates, such as mutations in siderophore receptors or the TonB-ExbB-ExbD system.

-

Combination Therapies: Exploring the synergistic effects of siderophore-antibiotic conjugates with other antimicrobial agents.

As our understanding of bacterial iron acquisition and the chemistry of conjugation deepens, the rational design of novel and highly effective siderophore-antibiotic conjugates will continue to be a critical component in the fight against antimicrobial resistance.

References

- 1. Purification of Siderophores by High Performance Liquid Chromatography and Electrospray Ionization-Mass Spectrometry (ESI-MS) | Springer Nature Experiments [experiments.springernature.com]

- 2. Siderophore purification with titanium dioxide nanoparticle solid phase extraction - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. cefiderocolmicrobiologyresources.com [cefiderocolmicrobiologyresources.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Experimental methods for evaluating siderophore-antibiotic conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. paho.org [paho.org]

- 7. pubcompare.ai [pubcompare.ai]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. New synthetic siderophores and their beta-lactam conjugates based on diamino acids and dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Siderophore conjugates to combat antibiotic-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. repo.uni-hannover.de [repo.uni-hannover.de]

- 13. Siderophore–Antibiotic Conjugate Design: New Drugs for Bad Bugs? [mdpi.com]

- 14. Syntheses of Siderophore–Drug Conjugates Using a Convergent Thiol–Maleimide System - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The design and synthesis of an antibacterial phenothiazine–siderophore conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. EUCAST: Cefiderocol MIC testing - guidance document [eucast.org]

- 19. 2023 AST: Ceftiderocol Testing | News | CLSI [clsi.org]

- 20. Cefiderocol Antimicrobial Susceptibility Testing against Multidrug-Resistant Gram-Negative Bacilli: a Comparison of Disk Diffusion to Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cefiderocol: EUCAST criteria for disc diffusion and broth microdilution for antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: "In Vitro" Antibacterial Assay for "Antibacterial Agent 128"

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for determining the in vitro antibacterial activity of "Antibacterial Agent 128." The primary methods described are the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and the subsequent assay to determine the Minimum Bactericidal Concentration (MBC).[1][2][3][4] These assays are fundamental in the preliminary screening and characterization of new antimicrobial compounds.[5][6] The protocol is based on established guidelines to ensure reproducibility and accuracy.[1][7]

Data Presentation

The quantitative results from the MIC and MBC assays for "this compound" against various bacterial strains should be summarized as shown in Table 1. This format allows for a clear and concise comparison of the agent's efficacy.

Table 1: Summary of MIC and MBC Values for this compound

| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 16 | 32 |

| Escherichia coli | Gram-negative | 32 | 64 |

| Pseudomonas aeruginosa | Gram-negative | 64 | >128 |

| Enterococcus faecalis | Gram-positive | 8 | 16 |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay Protocol

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[1][8][9] This protocol involves preparing two-fold dilutions of "this compound" in a liquid growth medium in a 96-well microtiter plate.[1][10]

3.1.1. Materials and Reagents

-

"this compound" stock solution (concentration to be determined based on expected potency)

-

Sterile 96-well microtiter plates[10]

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[2][11]

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Micropipettes and sterile tips

3.1.2. Procedure

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and transfer them to a tube containing sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 600 nm (OD600 should be between 0.08 and 0.13).

-

Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6][10]

-

-

Preparation of "this compound" Dilutions:

-

Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the "this compound" stock solution to the first well of each row to be tested, creating a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix well by pipetting up and down. Repeat this process across the row to the desired final concentration. Discard 100 µL from the last well.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted "this compound." This will bring the final volume in each well to 200 µL and the bacterial concentration to 5 x 10⁵ CFU/mL.

-

Include a positive control well (MHB with inoculum, no agent) and a negative control well (MHB only, no inoculum).

-

Seal the plate and incubate at 37°C for 16-20 hours.[8]

-

-

Interpretation of Results:

Minimum Bactericidal Concentration (MBC) Assay Protocol

The MBC is defined as the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[3] This assay is a continuation of the MIC test.

3.2.1. Materials and Reagents

-

Results from the MIC assay

-

Sterile Mueller-Hinton Agar (MHA) plates

-

Micropipettes and sterile tips

-

Incubator (37°C)

3.2.2. Procedure

-

Subculturing from MIC Wells:

-

From the wells of the MIC plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.[9]

-

Spot-plate the aliquot onto a sterile MHA plate.

-

-

Incubation:

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

-

Interpretation of Results:

-

After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of "this compound" that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration.[3]

-

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the in vitro antibacterial assays described.

Caption: Workflow for MIC and MBC determination.

References

- 1. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microchemlab.com [microchemlab.com]

- 3. microbe-investigations.com [microbe-investigations.com]

- 4. Broth microdilution assay: Significance and symbolism [wisdomlib.org]

- 5. protocols.io [protocols.io]

- 6. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. Broth microdilution - Wikipedia [en.wikipedia.org]

- 9. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review [mdpi.com]

- 10. microbe-investigations.com [microbe-investigations.com]

- 11. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Broth Microdilution Method for "Antibacterial agent 128"

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Antibacterial agent 128" is a novel siderophore-ciprofloxacin conjugate designed to overcome bacterial resistance mechanisms. This "Trojan horse" strategy utilizes the bacterium's own iron uptake systems to actively transport the antibiotic into the cell, thereby increasing its intracellular concentration and efficacy. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[1][2][3]

This document provides a detailed protocol for determining the MIC of "this compound" against target organisms, with specific considerations for its nature as a siderophore conjugate. Accurate and reproducible MIC data are crucial for the preclinical development and evaluation of new antibacterial agents.

Principle of the Method

The broth microdilution method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits growth.

For siderophore-antibiotic conjugates like "this compound," it is critical to perform the assay in an iron-depleted medium. This is because the expression of bacterial siderophore transport systems is upregulated in iron-limited environments.[2] Testing in standard Mueller-Hinton Broth, which has a higher iron content, may not accurately reflect the agent's potential, as the primary mechanism of uptake would not be induced. Therefore, this protocol specifies the use of Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB).

Experimental Protocols

Materials and Equipment

-

"this compound" (stock solution of known concentration)

-

Ciprofloxacin (for quality control)

-

Sterile 96-well U-bottom microtiter plates

-

Sterile reservoirs

-

Multichannel and single-channel pipettes

-

Sterile pipette tips

-

Mueller-Hinton Broth (MHB) powder

-

Chelex® 100 resin

-

Sterile deionized water

-

CaCl₂ and MgCl₂ solutions for cation adjustment

-

Spectrophotometer or McFarland turbidity standards (0.5 McFarland)

-

Incubator (35 ± 2°C)

-

Vortex mixer

-

Sterile saline (0.85% NaCl)

-

Bacterial strains:

-

Test organisms (e.g., Pseudomonas aeruginosa, Burkholderia pseudomallei)

-

Quality Control (QC) strains (e.g., P. aeruginosa ATCC® 27853™, Escherichia coli ATCC® 25922™)

-

Preparation of Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB)

This procedure should be performed according to CLSI guidelines.

-

Prepare Mueller-Hinton Broth (MHB): Prepare MHB from dehydrated powder according to the manufacturer's instructions. Autoclave to sterilize.

-

Iron Chelation:

-

To 1 liter of sterile, cooled MHB, add 100 g of Chelex® 100 resin.

-

Stir the mixture at room temperature for 6 hours to allow for efficient iron removal.

-

Filter the broth through a sterile 0.22 µm filter to remove the Chelex® 100 resin.

-

-

Cation Adjustment:

-

The chelation process removes other divalent cations in addition to iron. These must be added back to the medium to ensure proper bacterial growth.

-

Aseptically add sterile solutions of CaCl₂ and MgCl₂ to achieve final concentrations of 20-25 mg/L Ca²⁺ and 10-12.5 mg/L Mg²⁺.

-

-

pH Adjustment and Sterilization:

-

Adjust the pH of the ID-CAMHB to 7.2-7.4 using sterile HCl or NaOH.

-

Sterilize the final medium by filtration through a 0.22 µm filter.

-

-

Quality Control: The final iron concentration in the ID-CAMHB should be ≤0.03 µg/mL. This can be verified using methods such as inductively coupled plasma mass spectrometry (ICP-MS).

Preparation of "this compound" Dilutions

-

Stock Solution: Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO, water) at a concentration at least 100-fold higher than the highest concentration to be tested.

-

Serial Dilutions: Perform two-fold serial dilutions of "this compound" in ID-CAMHB in a separate 96-well plate or in tubes to create a range of concentrations. For P. aeruginosa and B. pseudomallei, a suggested range is 128 µg/mL to 0.125 µg/mL.

Inoculum Preparation

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Transfer the colonies to a tube containing sterile saline.

-

Vortex the tube to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of preparation, dilute the adjusted suspension in ID-CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Microtiter Plate Inoculation

-

Dispense 50 µL of ID-CAMHB into each well of a 96-well microtiter plate.

-

Transfer 50 µL of the appropriate "this compound" dilutions to the corresponding wells, resulting in a final volume of 100 µL and the desired final concentrations of the agent.

-

The final step is to add 10 µL of the prepared bacterial inoculum to each well, bringing the final volume to 110 µL.

-

Include the following controls on each plate:

-

Growth Control: Wells containing 100 µL of ID-CAMHB and 10 µL of the bacterial inoculum, with no antibacterial agent.

-

Sterility Control: Wells containing 110 µL of uninoculated ID-CAMHB.

-

Incubation and Reading

-

Cover the microtiter plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

After incubation, place the plate on a reading mirror or a dark, non-reflective surface to facilitate visual inspection.

-

The MIC is the lowest concentration of "this compound" that shows complete inhibition of visible growth. A distinct button of bacterial growth at the bottom of the well or definite turbidity indicates bacterial growth.

-

The growth control well should show clear evidence of growth, and the sterility control well should remain clear.

Data Presentation

MIC values are typically reported in µg/mL. Data for "this compound" and quality control organisms should be summarized in tables for clear comparison.

Table 1: Hypothetical MIC Distribution of "this compound" against Clinical Isolates

| Organism (n) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| P. aeruginosa (100) | 0.25 - 64 | 2 | 32 |

| B. pseudomallei (50) | 1 - 32 | 4 | 16 |

MIC₅₀: The concentration at which 50% of the isolates are inhibited. MIC₉₀: The concentration at which 90% of the isolates are inhibited.

Table 2: Quality Control Results for Broth Microdilution Assay

| QC Strain | Antimicrobial Agent | Acceptable MIC Range (µg/mL) | Observed MIC (µg/mL) |

| P. aeruginosa ATCC® 27853™ | Ciprofloxacin | 0.25 - 1 | 0.5 |

| E. coli ATCC® 25922™ | Ciprofloxacin | 0.004 - 0.016 | 0.008 |

Experimental Workflow Diagram

Interpretation of Results

The MIC is recorded as the lowest concentration of "this compound" that shows no visible growth. As "this compound" is a developmental compound, there are no established clinical breakpoints from regulatory bodies like CLSI or EUCAST. The interpretation of the MIC values should be in the context of the agent's in vitro potency and can be used to compare its activity against different bacterial strains or with other antimicrobial agents.

Troubleshooting

-

No growth in the growth control well: This invalidates the test. Possible causes include an improperly prepared inoculum, inactive microorganisms, or issues with the growth medium. The assay should be repeated.

-

Growth in the sterility control well: This indicates contamination of the medium or the microtiter plate. The test is invalid and should be repeated with fresh, sterile materials.

-

MICs for QC strains are out of the acceptable range: This suggests a technical error in the procedure, such as incorrect preparation of the antimicrobial dilutions, improper inoculum density, or incorrect incubation conditions. The entire procedure should be reviewed and the test repeated.

-

"Skipped" wells (growth at a higher concentration and no growth at a lower one): This can occur due to technical errors in dilution or inoculation. The test for that organism should be repeated.

-

Hazy or trailing endpoints: This can make it difficult to determine the exact MIC. Ensure the inoculum is not too dense. For some drug-bug combinations, trailing is a known phenomenon, and reading should be based on a significant reduction in growth compared to the growth control.

These application notes and protocols provide a comprehensive guide for determining the MIC of "this compound" using the broth microdilution method. Adherence to these guidelines will ensure the generation of accurate and reproducible data essential for the advancement of this novel therapeutic candidate.

References

Application Notes and Protocols: Antibacterial Agent 128 for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential information for the utilization of Antibacterial Agent 128 in in vitro antibacterial assays. This document includes guidance on solubilization, experimental procedures for determining antibacterial efficacy, and an overview of its mechanism of action.

Product Information

Product Name: this compound

Description: this compound is a conjugate of a siderophore analog and the fluoroquinolone antibiotic, ciprofloxacin, connected by a cleavable linker.[1] This "Trojan horse" strategy utilizes bacterial iron uptake systems to facilitate the entry of ciprofloxacin into the bacterial cell, thereby overcoming potential permeability issues and increasing intracellular concentration of the active drug.[2][3][4][5]

Molecular Formula: C₂₆H₂₅FN₄O₈

Molecular Weight: 556.50 g/mol

Solubility Guidelines

General Recommendations:

-

Primary Solvent: Due to the chemical structure, Dimethyl Sulfoxide (DMSO) is recommended as the initial solvent for preparing a high-concentration stock solution.

-

Aqueous Media: Subsequent dilutions for in vitro assays should be made in the appropriate bacteriological broth (e.g., Mueller-Hinton Broth). It is critical to observe for any precipitation upon dilution.

Table 1: Recommended Solvents for Stock Solution Preparation

| Solvent | Recommended Use | Comments |

| Dimethyl Sulfoxide (DMSO) | Primary stock solution | Start with a small amount of solvent and gradually increase to the desired concentration. Use of sonication or gentle warming (not exceeding 37°C) may aid dissolution. |

| Ethanol | Alternative solvent | May be suitable for some applications, but compatibility with the assay system should be verified. |

| Water | Not recommended for primary stock | Low solubility is expected. Use for serial dilutions from a DMSO stock. |

Experimental Protocols

Protocol 1: Preparation of Stock Solution and Determination of Solubility

This protocol outlines the steps to prepare a concentrated stock solution of this compound and to determine its approximate solubility in a chosen solvent (e.g., DMSO).

Materials:

-

This compound

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator bath

-

Calibrated analytical balance

Procedure:

-

Accurately weigh a small amount (e.g., 1 mg) of this compound and place it in a sterile microcentrifuge tube.

-

Add a small, precise volume of DMSO (e.g., 100 µL) to the tube.

-

Vortex the tube vigorously for 1-2 minutes.

-

If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

-

Visually inspect the solution for any undissolved particles.

-

If particles remain, add another small, precise volume of DMSO (e.g., 10 µL) and repeat steps 3-5.

-

Continue this process until the compound is fully dissolved.

-

Calculate the solubility based on the total volume of solvent used to dissolve the known weight of the compound.

-

For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. The following is a standard broth microdilution protocol that can be adapted for this compound.

Materials:

-

This compound stock solution (in DMSO)

-

Bacterial strain of interest (e.g., Pseudomonas aeruginosa)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Bacterial Inoculum Preparation:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution of this compound:

-

Dispense 100 µL of CAMHB into each well of a 96-well plate.

-

Add a specific volume of the this compound stock solution to the first well to achieve the highest desired concentration (e.g., for a 1 mg/mL stock, adding 2 µL to 98 µL of broth gives an initial concentration of 20 µg/mL). Ensure the final DMSO concentration does not inhibit bacterial growth (typically ≤1%).

-

Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

-

Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubate the plate at 37°C for 16-20 hours.

-

-

MIC Determination:

-

After incubation, determine the MIC by visually identifying the lowest concentration of this compound that shows no visible turbidity (growth).

-

The MIC can also be determined by reading the optical density (OD) at 600 nm using a plate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the positive control.

-

Table 2: Example MIC Assay Plate Setup

| Well | Content |

| Row A, Columns 1-10 | Serial dilutions of this compound + Inoculum |

| Row A, Column 11 | Positive Control (Inoculum + Broth) |

| Row A, Column 12 | Negative Control (Broth only) |

Mechanism of Action

This compound functions through a dual-action mechanism facilitated by its siderophore-ciprofloxacin conjugate structure.

-

Bacterial Iron Uptake System Hijacking: Bacteria require iron for survival and have evolved sophisticated systems to acquire it from the environment. Siderophores are small molecules with a high affinity for ferric iron (Fe³⁺) that are secreted by bacteria. The resulting ferri-siderophore complex is then recognized by specific outer membrane receptors and actively transported into the cell. This compound mimics this natural process. The siderophore component of the conjugate binds to bacterial iron uptake receptors, tricking the bacterium into transporting the entire molecule across its cell membranes.[2][4][5]

-

Inhibition of DNA Synthesis: Once inside the bacterial cytoplasm, the cleavable linker is hydrolyzed, releasing the ciprofloxacin payload. Ciprofloxacin is a fluoroquinolone antibiotic that targets two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.

-

DNA Gyrase Inhibition: Prevents the relaxation of supercoiled DNA, which is necessary for DNA replication and transcription.

-

Topoisomerase IV Inhibition: Interferes with the separation of replicated chromosomal DNA into daughter cells during cell division.

-

The inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately resulting in bacterial cell death.

-

Visualizations

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Caption: "Trojan Horse" mechanism of this compound.

References

- 1. Synthesis and study of new siderophore analog-ciprofloxacin conjugates with antibiotic activities against Pseudomonas aeruginosa and Burkholderia spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Siderophore-fluoroquinolone conjugates containing potential reduction-triggered linkers for drug release: synthesis and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conjugates of Iron-Transporting N-Hydroxylactams with Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Theranostic Gallium Siderophore Ciprofloxacin Conjugate with Broad Spectrum Antibiotic Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Orb1982423-5mg | this compound Clinisciences [clinisciences.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Time-Kill Assays of Antibacterial Agent 128

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibacterial agent 128 is a novel antimicrobial compound with potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria. These application notes provide a detailed protocol for performing time-kill assays to evaluate the in vitro efficacy of this agent. Time-kill assays are crucial for determining the rate and extent of bacterial killing and for understanding the pharmacodynamics of an antimicrobial agent.[1][2][3] The data generated from these assays are essential for preclinical and clinical development of new antibacterial drugs.

Mechanism of Action

This compound primarily functions by inhibiting bacterial cell wall synthesis.[4][5] Specifically, it targets and irreversibly binds to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis and remodeling of peptidoglycan, a critical component of the bacterial cell wall.[5] This inhibition leads to the disruption of cell wall integrity, causing cell lysis and death.[4][5] The bactericidal effect of this compound is a result of this targeted disruption of a vital bacterial process.

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

Caption: Mechanism of action of this compound.

Data Presentation

The results of a time-kill assay are typically presented as the log10 reduction in colony-forming units per milliliter (CFU/mL) over time compared to the initial inoculum. A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL.[1][6] The following table summarizes representative time-kill data for this compound against Staphylococcus aureus.

| Time (hours) | Mean Log10 CFU/mL (Growth Control) | Mean Log10 CFU/mL (0.5x MIC) | Mean Log10 CFU/mL (1x MIC) | Mean Log10 CFU/mL (2x MIC) | Mean Log10 CFU/mL (4x MIC) |

| 0 | 6.02 | 6.01 | 6.03 | 6.02 | 6.01 |

| 2 | 6.85 | 5.54 | 4.21 | 3.15 | 2.58 |

| 4 | 7.91 | 4.89 | 3.05 | <2.00 | <2.00 |

| 6 | 8.75 | 4.32 | <2.00 | <2.00 | <2.00 |

| 8 | 9.12 | 4.15 | <2.00 | <2.00 | <2.00 |

| 24 | 9.58 | 4.05 | <2.00 | <2.00 | <2.00 |

Experimental Protocols

The following is a detailed protocol for performing a time-kill assay with this compound. This protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][7]

1. Materials

-

Bacterial Strain: A susceptible strain of bacteria (e.g., Staphylococcus aureus ATCC 29213).

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Plating Medium: Tryptic Soy Agar (TSA) plates.

-

This compound: Stock solution of known concentration.

-

Phosphate-Buffered Saline (PBS): Sterile, for dilutions.

-

Sterile Culture Tubes or Flasks.

-

Incubator: Set to 35-37°C.

-

Spectrophotometer.

-

Micropipettes and Sterile Tips.

-

Spiral Plater or Manual Plating Supplies.

-

Colony Counter.

2. Experimental Workflow

The following diagram outlines the workflow for the time-kill assay.

Caption: Workflow for a standard time-kill assay.

3. Detailed Methodology

-

Inoculum Preparation:

-

From a fresh overnight culture on a TSA plate, select 3-5 colonies and inoculate into 5 mL of CAMHB.

-

Incubate at 37°C with shaking (200 rpm) until the culture reaches the mid-logarithmic phase of growth (approximately 2-4 hours), corresponding to an optical density at 600 nm (OD600) of 0.2-0.3.[6]

-

Dilute the bacterial suspension in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

-

-

Assay Setup:

-

Prepare a series of sterile tubes containing CAMHB with varying concentrations of this compound (e.g., 0.25x, 0.5x, 1x, 2x, and 4x the Minimum Inhibitory Concentration [MIC]).

-

Include a growth control tube containing only CAMHB and no antibacterial agent.

-

The final volume in each tube should be 10 mL.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each tube to achieve the target starting density.

-

Immediately after inoculation (time 0), remove an aliquot from the growth control tube for viable cell counting to confirm the initial inoculum concentration.

-

Incubate all tubes at 37°C with constant agitation (e.g., 200 rpm).

-

-

Sampling and Plating:

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove a 100 µL aliquot from each tube.[6][7]

-

Perform ten-fold serial dilutions of each aliquot in sterile PBS.

-

Plate 100 µL of the appropriate dilutions onto TSA plates. The dilution factor should be chosen to yield countable colonies (30-300 CFU).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis:

-

After incubation, count the number of colonies on each plate.

-

Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)

-

Convert the CFU/mL values to log10 CFU/mL.

-

Plot the mean log10 CFU/mL versus time for each concentration of this compound and the growth control.

-

Interpretation of Results

-

Bactericidal Activity: A ≥3-log10 reduction in CFU/mL from the initial inoculum is considered bactericidal.[1][6]

-

Bacteriostatic Activity: A <3-log10 reduction in CFU/mL, where the bacterial count remains similar to the initial inoculum, is considered bacteriostatic.[1]

-

Indifference: Little to no change in bacterial growth compared to the growth control.[7]

By following these detailed protocols, researchers can accurately assess the bactericidal or bacteriostatic activity of this compound and generate robust data for further drug development.

References

- 1. emerypharma.com [emerypharma.com]

- 2. scribd.com [scribd.com]

- 3. DSpace [helda.helsinki.fi]

- 4. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]

- 5. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 6. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]

- 7. actascientific.com [actascientific.com]

Application Notes and Protocols for "Antibacterial Agent 128" in Biofilm Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of "Antibacterial agent 128" (also known as P128), a potent bactericidal protein, in the study and management of Staphylococcus aureus biofilms. The information compiled herein, including detailed protocols and quantitative data summaries, is intended to facilitate the effective application of this agent in research and drug development settings.